

# 3,5-Dichloroisonicotinaldehyde molecular weight and formula

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## Compound of Interest

Compound Name: 3,5-Dichloroisonicotinaldehyde

Cat. No.: B151372

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## In-Depth Technical Guide: 3,5-Dichloroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-dichloroisonicotinaldehyde**, a key intermediate in the synthesis of novel compounds with potential therapeutic applications. This document details its chemical properties, a specific experimental protocol for its use, and a visual representation of the synthetic workflow.

## Core Compound Data

**3,5-Dichloroisonicotinaldehyde**, also known as 3,5-dichloropyridine-4-carboxaldehyde, is a chlorinated pyridine derivative recognized for its role as a versatile building block in medicinal chemistry and agrochemical research.<sup>[1]</sup> Its reactivity makes it a valuable precursor for creating a diverse range of molecules, including those with anti-inflammatory, anticancer, and antimicrobial properties.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key quantitative data for **3,5-dichloroisonicotinaldehyde** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO	[1][2][3]
Molecular Weight	176.00 g/mol	[1][2][4][5]
CAS Number	136590-83-5	[1][2][3][5]
Appearance	White to brown crystalline powder	[1]
Melting Point	75-80 °C	[1][2][5]
Boiling Point	242.4 °C	[2]
Purity	≥95% to ≥98%	[1][2][3][5]
Storage Conditions	2-8 °C, sealed refrigeration	[1][3]

## Experimental Protocols

**3,5-Dichloroisonicotinaldehyde** is a valuable starting material for the synthesis of various derivatives, particularly through condensation reactions to form hydrazones. Hydrazones are a class of compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

### Detailed Methodology: Synthesis of 2-(2-(((3,5-dichloropyridin-4-yl)methylene)hydrazinyl)-6-fluorobenzo[d]thiazole

The following is a detailed experimental protocol for the synthesis of a specific hydrazone derivative from **3,5-dichloroisonicotinaldehyde**. This procedure is based on established methods for hydrazone synthesis.

Objective: To synthesize 2-(2-(((3,5-dichloropyridin-4-yl)methylene)hydrazinyl)-6-fluorobenzo[d]thiazole via a condensation reaction.

Materials:

- **3,5-Dichloroisonicotinaldehyde**

- 2-Hydrazinyl-6-fluorobenzothiazole
- Ethanol (absolute)
- Glacial Acetic Acid
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Filtration apparatus (Büchner funnel, filter paper)
- Recrystallization solvent (e.g., ethanol/water mixture)
- Thin-Layer Chromatography (TLC) apparatus

#### Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, add an equimolar amount of **3,5-dichloroisonicotinaldehyde** and 2-hydrazinyl-6-fluorobenzothiazole.
- **Solvent Addition:** To the flask, add a sufficient volume of absolute ethanol to dissolve the reactants.
- **Catalyst Addition:** Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
- **Reflux:** Place the flask in a heating mantle, attach the reflux condenser, and heat the mixture to reflux with continuous stirring.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

- **Cooling and Precipitation:** Once the reaction is complete, as indicated by TLC, remove the flask from the heating mantle and allow it to cool to room temperature. Subsequently, place the flask in an ice bath to facilitate the precipitation of the product.
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure hydrazone derivative.
- **Drying:** Dry the purified product under vacuum to remove any residual solvent.
- **Characterization:** Characterize the final product using appropriate analytical techniques, such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry, to confirm its structure and purity.

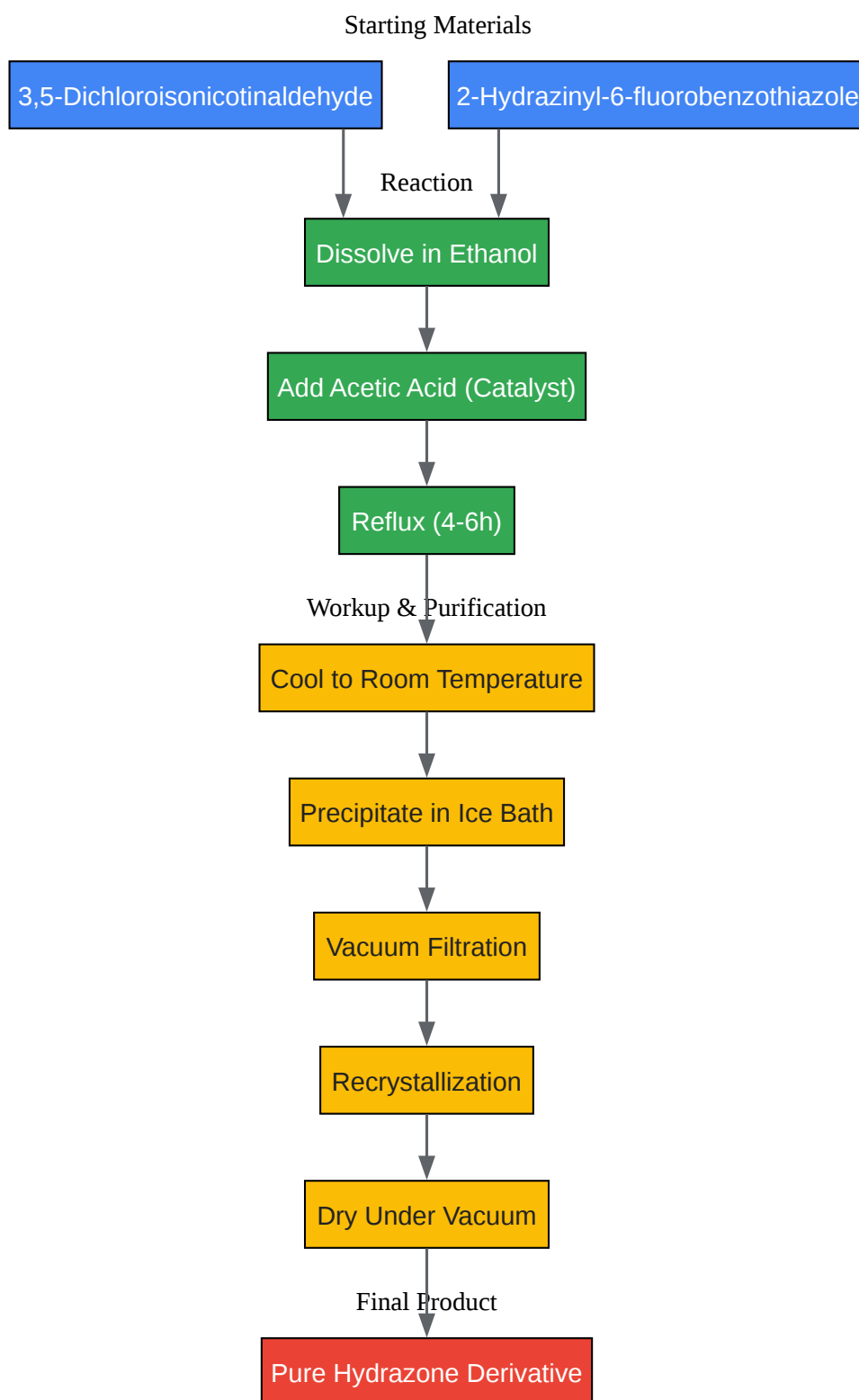
## Signaling Pathways and Biological Activity

While **3,5-dichloroisonicotinaldehyde** itself is primarily an intermediate, its derivatives, particularly hydrazones, have been the subject of biological evaluation. Numerous studies have reported the in vitro anticancer activity of various hydrazone compounds against a range of human cancer cell lines, including breast, lung, and leukemia cell lines.<sup>[1][2][3]</sup> The mechanism of action for many hydrazones involves the inhibition of specific enzymes or interference with cellular signaling pathways. However, based on the available scientific literature, specific signaling pathways directly modulated by derivatives of **3,5-dichloroisonicotinaldehyde** have not been extensively characterized or are not publicly documented.

## Visualizations

### Experimental Workflow: Hydrazone Synthesis

The following diagram illustrates the general workflow for the synthesis of a hydrazone derivative from **3,5-dichloroisonicotinaldehyde** as described in the experimental protocol.



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Caption: Workflow for the synthesis of a hydrazone derivative.

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